12-(Methylamino)dodecanoic acid

Surfactants Formulation Science Biomaterials

Standard ω-amino fatty acids frequently lack the solubility and conformational precision demanded by advanced peptide and polymer design. 12-(Methylamino)dodecanoic acid resolves this through N-methylation, which introduces steric constraint and transforms water-insoluble analogs into readily water-soluble derivatives-a critical advantage for aqueous formulation, reactivity control, and backbone engineering. • Specified for solution-phase peptide synthesis; ≥98.0% (NT) purity, mp 139-143 °C, methanol-soluble (50 mg/mL, clear). • The N-methyl secondary amine confers distinct hydrogen-bonding capacity versus primary amine analogs such as 12-aminododecanoic acid, preventing unintended substitution failures. • Supplied with full batch traceability for reproducible R&D and process development across peptide surfactants, polyamide synthesis, and membrane bilayer studies.

Molecular Formula C13H27NO2
Molecular Weight 229.36 g/mol
CAS No. 7408-81-3
Cat. No. B1594849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(Methylamino)dodecanoic acid
CAS7408-81-3
Molecular FormulaC13H27NO2
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCNCCCCCCCCCCCC(=O)O
InChIInChI=1S/C13H27NO2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16)
InChIKeyXTXRYZLZPWMJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-(Methylamino)dodecanoic Acid: Specifications & Procurement


12-(Methylamino)dodecanoic acid (CAS 7408-81-3) is a C13 long-chain ω-amino fatty acid derivative with the linear formula CH₃NH(CH₂)₁₁COOH and a molecular weight of 229.36 g/mol [1]. It features a terminal carboxylic acid and a secondary N-methylamine group, classifying it as an amphiphilic, bifunctional building block . The compound is primarily supplied as a solid with a reported melting point of 139-143 °C and is specified for solution-phase peptide synthesis applications . Its computed XLogP3 value is 1.6, indicating moderate lipophilicity [2].

Generic Substitution Risks for 12-(Methylamino)dodecanoic Acid


Generic substitution within the ω-amino fatty acid class is scientifically invalid due to the distinct physicochemical and functional consequences of N-methylation. The secondary amine in 12-(Methylamino)dodecanoic acid confers fundamentally different solubility, hydrogen-bonding capacity, and steric properties compared to the primary amine in its closest analog, 12-aminododecanoic acid . Critically, studies on structurally related N-dodecyl-N-methylamino acids demonstrate that N-methylation transforms a water-insoluble compound into one that is readily water-soluble, a property that directly impacts formulation, reactivity, and biological availability [1]. Furthermore, the methyl group introduces a defined steric and conformational constraint not present in the primary amine analog, which is a key design parameter in peptide and polymer synthesis for controlling backbone flexibility and intermolecular interactions . Therefore, substituting with an unmethylated or differently substituted analog will result in a different material with altered performance characteristics, potentially causing experimental failure or product non-conformance.

12-(Methylamino)dodecanoic Acid vs. Key Analogs: Quantitative Evidence


N-Methylation Enables Water Solubility

N-methylation of the amino group in long-chain amino acids dramatically alters their aqueous solubility. Research on structurally analogous N-dodecyl-N-methylamino acids demonstrated that while N-dodecylamino acids are not soluble in water, their N-methylated counterparts are readily soluble [1]. This binary solubility difference is a critical differentiator for applications requiring aqueous processing or interaction with biological systems.

Surfactants Formulation Science Biomaterials

Solution-Phase Peptide Synthesis Compatibility

12-(Methylamino)dodecanoic acid is explicitly specified by major chemical suppliers for 'reaction type: solution phase peptide synthesis' . This positions it as a specialized tool for liquid-phase methodologies, which are often preferred for large-scale synthesis or for creating specific peptide architectures that are challenging on solid supports. This contrasts with many commercial amino acid derivatives that are primarily optimized for and validated in solid-phase peptide synthesis (SPPS) .

Peptide Synthesis Drug Discovery Medicinal Chemistry

Purity & Melting Point Quality Benchmarks

The compound is commercially available at a defined high purity (≥98.0% by non-aqueous titration, NT) with a sharp melting point of 139-143 °C . These well-defined specifications provide a clear benchmark for incoming quality control (QC) and ensure lot-to-lot reproducibility in sensitive applications. In contrast, lower-purity grades (e.g., 95% from other vendors) or analogs with different physical properties may introduce variability .

Analytical Chemistry Quality Control Procurement

Established RP-HPLC Analytical Method

A validated reverse-phase (RP) HPLC method using a Newcrom R1 column has been published for the analysis and separation of 12-(Methylamino)dodecanoic acid [1]. The method employs a simple mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS compatibility) [1]. The availability of a documented analytical protocol reduces method development time and ensures reliable quantification and purification of the target compound, a significant advantage over analogs lacking published separation methods.

Analytical Chemistry Chromatography Purification

12-(Methylamino)dodecanoic Acid Application Scenarios


Amphiphilic Peptide Design & Synthesis

Leverage the compound's validated compatibility with solution-phase peptide synthesis and its class-level inferred water solubility [1] to construct amphiphilic peptide sequences. The N-methyl group introduces a defined conformational constraint and alters hydrogen-bonding capacity compared to a primary amine, enabling the fine-tuning of peptide secondary structure and self-assembly properties. This is particularly relevant for creating peptide-based surfactants, drug delivery vehicles, or biomaterials where precise control over hydrophobicity and intermolecular interactions is critical.

Functional Polyamide Synthesis

Employ 12-(Methylamino)dodecanoic acid as a monomer to synthesize novel polyamides distinct from Nylon-12 . The presence of the N-methyl group introduces steric hindrance along the polymer backbone, which can disrupt crystallinity, lower the melting temperature, and enhance solubility in common organic solvents relative to polymers derived from 12-aminododecanoic acid. This enables the creation of processable, functional materials for coatings, adhesives, or biomedical applications where standard Nylon-12's properties are suboptimal.

Analytical QC Method Development

Utilize the established RP-HPLC method on a Newcrom R1 column [2] as a starting point for developing robust analytical protocols for this compound and its structurally related impurities. The well-defined purity specification (≥98.0% NT) and sharp melting point (139-143 °C) provide reliable benchmarks for incoming material verification, ensuring lot-to-lot consistency in research and development settings. This application is critical for laboratories requiring high-purity building blocks for reproducible synthesis.

Membrane Interaction Biophysical Studies

Based on its amphiphilic nature and the established ability of N-methylation to enhance water solubility [1], this compound serves as a valuable probe for studying lipid bilayer interactions. Its structure allows it to intercalate into model membranes, and the secondary amine provides a potential site for further conjugation (e.g., with fluorescent tags). This enables investigations into membrane fluidity, permeability, and the mechanism of action of amphiphilic drugs or antimicrobial peptides .

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